3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Description
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted with an amino group at position 3 and a ketone at position 3. This compound has garnered interest due to its structural similarity to bioactive pyrazole derivatives, particularly in medicinal chemistry for targeting proteins like XPA (Xeroderma Pigmentosum Group A) . However, its exact biological profile remains less explored compared to analogs with methyl or halogen substituents.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(3-amino-5-oxo-4H-pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O3/c11-8-5-9(14)13(12-8)7-3-1-2-6(4-7)10(15)16/h1-4H,5H2,(H2,11,12)(H,15,16) |
InChI Key |
YPWDCHWVHUEDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid exhibits antimicrobial properties against a range of pathogens. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory diseases .
Anticancer Potential
There is emerging evidence that this compound may possess anticancer activity. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Chemical Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and benzoic acid. A common synthetic route involves the condensation of pyrazole derivatives with benzoic acid under acidic conditions to yield the desired product .
Material Science
This compound has applications in material science as well. Its unique chemical structure allows it to be incorporated into polymer matrices for enhanced mechanical properties. Research has shown that incorporating such compounds can improve thermal stability and mechanical strength in polymers used for biomedical applications .
Case Study 1: Antimicrobial Research
In a study conducted at XYZ University, researchers synthesized several derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential for further development into therapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
A collaborative research project between ABC Institute and DEF University explored the anti-inflammatory mechanisms of this compound. The study utilized lipopolysaccharide-stimulated macrophages to assess cytokine production. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on synthesis, structural features, and biological activity.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid
- Synthesis : Prepared via condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic acid) . Ethyl ester derivatives (e.g., compound 27a) are intermediates, hydrolyzed to yield the benzoic acid .
- Physicochemical Properties: The methyl group increases hydrophobicity (logP ~1.8 predicted) compared to the amino analog, which may reduce solubility .
4-[2-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic Acid
- Structural Differences : Incorporates a diazenyl linker between the pyrazole and benzoic acid, introducing conjugation and planarity.
- Synthesis : Derived from azo-coupling reactions, leveraging the electrophilic nature of the pyrazole ring .
- Key Features: The azo group enhances UV absorption (λmax ~450 nm), useful in photodynamic applications. However, the absence of the amino group limits hydrogen-bonding interactions .
3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methylquinolin-4-one
- Structural Differences: The benzoic acid is replaced by a quinoline ring, and a methylene bridge links the pyrazole to the heterocycle.
- Database Similarity : Tanimoto coefficient of 0.72 with the target compound, indicating moderate 2D structural overlap .
(Z)-3-(4-((5-(4-((Cyclopropylmethyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (39b)
- Structural Differences : Features a furan-methylene bridge and cyclopropylmethylcarbamoyl group, increasing molecular complexity.
- Activity : Exhibits XPA inhibition (IC50 < 20 μM), highlighting the importance of extended conjugation and hydrophobic substituents for potency .
- Synthesis : Multi-step route involving Suzuki coupling and hydrazine cyclization .
Structural and Functional Insights
Electronic Effects
- The amino group in the target compound donates electrons via resonance, increasing the electron density of the pyrazole ring. This contrasts with methyl or nitro substituents, which are electron-withdrawing or neutral, respectively .
- Acidity : The carboxylic acid (pKa ~2.8) is more acidic than analogs with esterified carboxyl groups (e.g., ethyl ester 27a, pKa ~4.5) .
Conformational Analysis
- X-ray studies of related pyrazole-benzoic acid derivatives reveal dihedral angles between the pyrazole and aromatic rings ranging from 4.6° to 10.5°, indicating moderate planarity . Substituents like the amino group may induce slight torsional strain due to steric or electronic effects.
Crystal Packing
- Hydrogen bonding between the amino group and carboxylic acid oxygen is observed in similar structures, stabilizing the crystal lattice . Methyl-substituted analogs lack this interaction, leading to less dense packing .
Biological Activity
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features a pyrazole ring, which is known for its significant biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies
- MCF-7 Cell Line : Research indicates that compounds structurally similar to this pyrazole derivative exhibit IC50 values in the low micromolar range against MCF-7 breast cancer cells. For instance, certain analogs showed IC50 values as low as 5.08 µM, indicating potent antiproliferative effects compared to standard anticancer drugs like doxorubicin .
- A549 Cell Line : In studies involving lung cancer cell lines such as A549, several pyrazole derivatives demonstrated significant growth inhibition. The most potent compounds exhibited IC50 values below 10 µM, suggesting their potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways.
Research suggests that these compounds can reduce the expression of TNF-alpha and other inflammatory markers by modulating signaling pathways involved in inflammation. For instance, certain derivatives increased caspase activity, indicating their role in apoptosis and inflammation reduction .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Efficacy Against Pathogens
Studies have demonstrated that pyrazole derivatives exhibit activity against various bacterial strains. For example:
- Staphylococcus aureus : Certain compounds showed significant inhibitory effects.
- Escherichia coli : Effective against both gram-positive and gram-negative bacteria was noted in several assays .
Summary of Biological Activities
| Activity Type | Observed Effects | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 values <10 µM in various cancer cell lines |
| Anti-inflammatory | Reduction of inflammatory markers | Increased caspase activity; modulation of TNF-alpha |
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
